(S)-5-Hydroxy Propafenone Hydrochloride
Description
Overview of Propafenone (B51707) as a Chiral Antiarrhythmic Agent
Propafenone is classified as a Class IC antiarrhythmic agent, utilized for managing various cardiac arrhythmias, including atrial and ventricular types. drugbank.comnih.govyoutube.comwikipedia.org Its primary mechanism of action involves blocking the fast inward sodium current in cardiac muscle cells. drugbank.comwikipedia.orgyoutube.com This action slows the upstroke velocity (Phase 0) of the action potential, thereby decreasing the excitability of the heart cells and stabilizing the heart's rhythm. drugbank.comyoutube.com Propafenone also demonstrates weak beta-blocking and calcium channel-blocking activities. nih.govnih.gov
A crucial characteristic of propafenone is its chirality; it exists as two enantiomers, (S)-propafenone and (R)-propafenone. rxlist.comnih.gov The drug is administered clinically as a racemic mixture, meaning it contains equal amounts of both enantiomers. nih.govtaylorandfrancis.com While both (S)- and (R)-propafenone are equally potent in their sodium channel-blocking effects, their other pharmacological properties, particularly beta-blockade, differ significantly. rxlist.comnih.gov
Significance of 5-Hydroxylation in Propafenone Metabolism
Propafenone undergoes extensive first-pass metabolism in the liver. drugbank.comwikipedia.orgdrugs.com The primary metabolic pathway is 5-hydroxylation, which is catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme. rxlist.comtaylorandfrancis.comdrugs.comresearchgate.net This process results in the formation of an active metabolite, 5-hydroxypropafenone (B19502). drugbank.comdrugs.comnih.gov Another metabolite, N-depropylpropafenone, is formed through the action of CYP3A4 and CYP1A2 enzymes. taylorandfrancis.comdrugs.com
The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to two distinct phenotypes among the population: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govfda.gov In EMs, propafenone is rapidly converted to 5-hydroxypropafenone. drugs.com In contrast, PMs, who constitute about 5-10% of Caucasians, have a diminished ability to form the 5-hydroxy metabolite. rxlist.comdrugs.com This leads to significantly higher plasma concentrations and a longer elimination half-life of the parent drug in PMs compared to EMs. drugs.comnih.gov The active metabolite 5-hydroxypropafenone is generally not detectable in poor metabolizers. drugs.comnih.gov
Importance of the (S)-Stereoisomer in Metabolic and Pharmacological Contexts
The metabolism of propafenone is stereoselective, meaning the two enantiomers are processed differently in the body. nih.govnih.gov In vitro and in vivo studies have demonstrated that the (R)-isomer is cleared more rapidly than the (S)-isomer via the 5-hydroxylation pathway mediated by CYP2D6. rxlist.comfda.gov This differential clearance results in a higher steady-state plasma concentration of (S)-propafenone compared to (R)-propafenone. rxlist.comnih.gov For instance, in one study with healthy Chinese subjects, the area under the plasma concentration-time curve (AUC) for (S)-propafenone was significantly higher than for (R)-propafenone, with an S/R ratio of 1.50. nih.gov
This stereoselectivity has significant pharmacological implications. While both enantiomers have equivalent sodium channel blocking activity, (S)-propafenone is a substantially more potent beta-blocker than the (R)-enantiomer. rxlist.comnih.gov Research indicates that the affinity of the human lymphocyte beta-2 adrenoceptor is approximately 100-fold greater for (S)-propafenone than for the (R)-enantiomer. nih.govtaylorandfrancis.com Consequently, the beta-blocking effects observed during therapy with racemic propafenone are primarily attributed to the accumulation of the (S)-enantiomer. nih.gov
The metabolite, (S)-5-Hydroxy Propafenone, is a product of this stereoselective process. The enantiomers of propafenone can compete for the CYP2D6 enzyme, with (R)-propafenone acting as a more potent inhibitor of the 5-hydroxylation of the (S)-enantiomer than vice versa. nih.gov This interaction can further influence the plasma concentrations of the (S)-enantiomer and its hydroxylated metabolite, which may have therapeutic consequences due to the potent beta-blocking properties residing in the S-enantiomer. nih.gov Both propafenone and its main metabolite, 5-hydroxypropafenone, have been shown to block HERG channels, which are critical for cardiac repolarization, to a similar extent. drugbank.comoup.com
Research Findings
The following tables summarize key data from research studies on the stereoselective metabolism of propafenone.
| Enantiomer | Vmax (pmol/µg/hr) | Km (µM) |
|---|---|---|
| (S)-Propafenone | 10.2 | 5.3 |
| (R)-Propafenone | 5.5 | 3.0 |
| Inhibitor | Substrate | Ki (µM) |
|---|---|---|
| (R)-Propafenone | (S)-[2H4]-Propafenone | 2.9 |
| (S)-[2H4]-Propafenone | (R)-Propafenone | 5.2 |
| Parameter | S/R Ratio (Mean +/- SD) |
|---|---|
| Area Under Curve (AUC) for Propafenone | 1.50 +/- 0.17 |
| Apparent Oral Clearance for Propafenone | 0.68 +/- 0.07 |
| Area Under Curve (AUC) for Propafenone Glucuronide | 0.83 +/- 0.12 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849537 | |
| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158080-71-8 | |
| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology and Stereoselective Biotransformation of Propafenone to S 5 Hydroxy Propafenone
Role of Cytochrome P450 Isoforms in 5-Hydroxylation Pathways
The metabolism of propafenone (B51707) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. drugbank.com Several isoforms are involved, with each contributing to different metabolic routes. nih.gov
Primary Contribution of CYP2D6 to Propafenone 5-Hydroxylation
The 5-hydroxylation of propafenone to its active metabolite, 5-hydroxypropafenone (B19502), is primarily catalyzed by the CYP2D6 isoenzyme. nih.govnih.govnih.gov This metabolic pathway is the main route of biotransformation for propafenone. nih.gov In individuals with normal CYP2D6 activity, the enzyme efficiently converts propafenone to 5-hydroxypropafenone. nih.gov The formation of 5-hydroxypropafenone is a clear indicator of CYP2D6 catalytic activity. nih.gov
Influence of CYP3A4 and CYP1A2 on Overall Propafenone Metabolism and Indirect Impact on 5-Hydroxylation
Table 1: Major Cytochrome P450 Isoforms and their Roles in Propafenone Metabolism
| CYP Isoform | Primary Metabolic Pathway | Metabolite Formed |
| CYP2D6 | 5-Hydroxylation | 5-Hydroxy Propafenone |
| CYP3A4 | N-dealkylation | Norpropafenone |
| CYP1A2 | N-dealkylation | Norpropafenone |
Stereochemical Aspects of 5-Hydroxylation
Propafenone is administered as a racemic mixture, containing both (S)- and (R)-enantiomers, which are metabolized at different rates. ahajournals.orgnih.gov
Enantiomer-Specific Metabolic Rates of (S)- and (R)-Propafenone
The metabolism of propafenone is stereoselective, meaning the two enantiomers, (S)-propafenone and (R)-propafenone, are processed differently by the body. ahajournals.org Studies have shown that the clearance of (S)-propafenone is significantly lower than that of (R)-propafenone when the racemic mixture is administered. nih.gov In vitro studies using human liver microsomes have demonstrated a substantial stereoselectivity in 5-hydroxylation. When incubated individually, (S)-propafenone showed a higher maximum velocity (Vmax) for 5-hydroxylation compared to (R)-propafenone. nih.gov
Genetic Polymorphism of Metabolizing Enzymes and its Effects on 5-Hydroxy Propafenone Formation
The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to different metabolic phenotypes among individuals. nih.govnih.gov This genetic variation has a significant impact on the formation of 5-hydroxy propafenone.
Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 enzyme activity.
Poor Metabolizers (PMs): Individuals with deficient or absent CYP2D6 activity. nih.gov
Intermediate Metabolizers (IMs): Individuals with decreased CYP2D6 enzyme activity. nih.gov
Ultrarapid Metabolizers (UMs): Individuals with increased CYP2D6 enzyme activity. nih.gov
In CYP2D6 poor metabolizers, the formation of 5-hydroxy propafenone is significantly reduced or absent. nih.gov This leads to higher plasma concentrations of the parent drug, propafenone. nih.govnih.gov Conversely, extensive metabolizers efficiently convert propafenone to its 5-hydroxy metabolite. mdpi.com Studies have shown that peak propafenone concentrations are significantly higher in individuals carrying CYP2D6 poor metabolizer alleles compared to other genotype groups. nih.gov The metabolic ratio of propafenone to 5-hydroxypropafenone is also markedly increased in poor metabolizers, reflecting the impaired 5-hydroxylation pathway. nih.gov
Table 2: Impact of CYP2D6 Phenotype on Propafenone Metabolism
| CYP2D6 Phenotype | Enzyme Activity | Formation of 5-Hydroxy Propafenone | Propafenone Plasma Concentration |
| Poor Metabolizer (PM) | Deficient/Absent | Significantly Reduced/Absent | Increased |
| Intermediate Metabolizer (IM) | Decreased | Reduced | Moderately Increased |
| Extensive Metabolizer (EM) | Normal | Normal | Normal |
| Ultrarapid Metabolizer (UM) | Increased | Increased | Decreased |
Impact of CYP2D6 Polymorphism on Metabolizer Phenotypes
The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual variability in the metabolism of propafenone. researchgate.netnih.gov This genetic polymorphism results in distinct metabolizer phenotypes within the population, which are generally categorized as follows:
Poor Metabolizers (PMs): These individuals possess two non-functional alleles of the CYP2D6 gene. Consequently, they have a significantly reduced or absent ability to metabolize propafenone via the 5-hydroxylation pathway. nih.govg-standaard.nl In the Caucasian population, approximately 6-10% are poor metabolizers. fda.govnih.gov For PMs, the metabolism of propafenone is slower, and the pharmacokinetics are linear. g-standaard.nl
Intermediate Metabolizers (IMs): This group is heterozygous, with one reduced-function allele and one non-functional allele, or two reduced-function alleles. Their metabolic capacity lies between that of poor and extensive metabolizers.
Extensive Metabolizers (EMs): Also referred to as normal metabolizers, these individuals have at least one, and typically two, functional CYP2D6 alleles. g-standaard.nl They efficiently metabolize propafenone to 5-hydroxy propafenone. ahajournals.org This group constitutes the majority of the population, with over 90% of patients falling into this category. fda.gov In EMs, the hydroxylation pathway can become saturated, leading to non-linear pharmacokinetics where a threefold increase in dose can result in a tenfold increase in plasma concentration. g-standaard.nlahajournals.org
Ultra-rapid Metabolizers (UMs): These individuals carry multiple copies of functional CYP2D6 alleles, leading to an accelerated metabolism of propafenone. nih.gov
Correlations Between Genetic Variations and (S)-5-Hydroxy Propafenone Production
The genetic variations in the CYP2D6 gene directly correlate with the production levels of 5-hydroxy propafenone.
In Extensive Metabolizers (EMs) , the primary metabolic route for propafenone is 5-hydroxylation, making (S)-5-hydroxy propafenone a major active metabolite. nih.govfda.gov The formation of this metabolite is efficient in these individuals.
Conversely, in Poor Metabolizers (PMs) , the deficiency in CYP2D6 activity means that 5-hydroxy propafenone is either not formed at all or is produced in very minimal amounts. fda.govnih.govahajournals.org In this phenotype, the metabolic pathway shifts, and propafenone is primarily metabolized by other enzymes like CYP3A4 and CYP1A2 to form norpropafenone. nih.govresearchgate.netfda.gov This leads to significantly higher plasma concentrations of the parent drug, propafenone, in PMs compared to EMs. ahajournals.orgmdpi.comdrugs.com Studies have shown that at a given dose, plasma concentrations of propafenone in PMs can be 1.5 to 2.0 times higher than those in EMs. drugs.com
The following table summarizes the pharmacokinetic differences of propafenone between Poor Metabolizers (PMs) and Extensive Metabolizers (EMs) after a 300 mg dose.
| Pharmacokinetic Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Difference (PM vs. EM) |
|---|---|---|---|
| AUC (µg·h/mL) | 15.9 | 6.6 | 2.4 |
| Cmax (µg/mL) | 1.10 | 0.10 | 11.2 |
| t1/2 (h) | 12.8 | 2.7 | 4.7 |
Data sourced from a meta-analysis of pharmacokinetic studies. nih.govmdpi.com AUC (Area Under the Curve), Cmax (Maximum Concentration), t1/2 (Half-life).
Secondary Metabolic Transformations of 5-Hydroxy Propafenone
Following its formation via Phase I metabolism, 5-hydroxy propafenone undergoes further biotransformation through Phase II conjugation reactions. nih.gov These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolite, facilitating its excretion from the body.
Glucuronidation Pathways of (S)-5-Hydroxy Propafenone
(S)-5-hydroxy propafenone is a substrate for UDP-glucuronosyltransferase (UGT) enzymes, which catalyze its conjugation with glucuronic acid to form 5-hydroxy propafenone glucuronide. nih.gov Research has demonstrated that 5-hydroxypropafenone can be effectively glucuronidated in the presence of UDP-glucuronic acid. nih.gov
Studies using bovine liver enzymes have shown that the glucuronidation of 5-hydroxypropafenone follows Michaelis-Menten kinetics. nih.gov 5-hydroxypropafenone exhibits a higher affinity for the UGT enzymes compared to the parent propafenone molecule. nih.gov The apparent Michaelis constant (Km) for 5-hydroxypropafenone is 1.4 mmol/l, significantly lower than the 11.6 mmol/l for propafenone, indicating a more efficient conjugation process for the metabolite. nih.gov The formation of 5-Hydroxy Propafenone Glucuronide has been confirmed, and this metabolite is available as a reference standard for research. axios-research.com
Pharmacodynamics and Molecular Mechanisms of Action of S 5 Hydroxy Propafenone
Receptor Binding Profile of (S)-5-Hydroxy Propafenone (B51707)
(S)-5-Hydroxy Propafenone is classified pharmacologically as a beta-adrenergic antagonist, meaning it binds to but does not activate beta-adrenergic receptors, thereby blocking the actions of agonists like isoproterenol. nih.gov However, its potency in this regard is markedly different from its parent compound. Pharmacological studies have demonstrated that 5-hydroxypropafenone (B19502) has a "very distinctly weaker" beta-adrenoceptor blocking effect than propafenone. oup.comnih.gov
The pharmacological actions of propafenone are stereoselective. It is the (S)-enantiomer of propafenone that is primarily responsible for the beta-blocking effects, while both enantiomers contribute similarly to the sodium channel blockade. ahajournals.org
Stereostructure-Activity Relationships for (S)-5-Hydroxy Propafenone
The stereochemistry of propafenone and its metabolites plays a crucial role in their pharmacological activity. For the parent compound, propafenone, the (S)-enantiomer is known to be a more potent beta-blocker than the (R)-enantiomer, while both enantiomers exhibit equivalent sodium channel blocking activity. nih.govdrugs.com This stereoselectivity is a key aspect of propafenone's clinical profile.
In terms of sodium channel blockade, both enantiomers of propafenone are considered equipotent. nih.govdrugs.com Studies on the racemic mixture of 5-hydroxypropafenone indicate that its sodium channel blocking potency is comparable to that of propafenone. nih.gov This suggests that both (S)-5-Hydroxy Propafenone and (R)-5-Hydroxy Propafenone likely contribute significantly and perhaps similarly to the sodium channel blocking effects of the metabolite. One study did note that the on-set/off-set kinetics of sodium channel block for racemic 5-hydroxypropafenone were twice as long as for propafenone, suggesting a slower rate of dissociation from the inactivated sodium channels. nih.gov
Regarding potassium channel interactions, studies on the racemic mixture of 5-hydroxypropafenone have shown significant effects on both HERG and hKv1.5 channels. nih.govoup.comnih.govnih.govnih.gov Without specific data on the individual enantiomers, it is difficult to definitively assign the contribution of the (S)-enantiomer to these effects. However, based on the principle of stereoselectivity observed with many ion channel-drug interactions, it is plausible that the enantiomers of 5-hydroxypropafenone exhibit differential effects on these potassium channels.
The following table provides a comparative overview of the known stereoselective activities of propafenone enantiomers, which helps to contextualize the likely properties of (S)-5-Hydroxy Propafenone.
Interactive Data Table: Stereoselective Properties of Propafenone Enantiomers
| Compound | Activity | Potency/Effect | Reference |
| (S)-Propafenone | Beta-Blockade | More potent than (R)-propafenone | nih.govdrugs.com |
| (R)-Propafenone | Beta-Blockade | Less potent than (S)-propafenone | nih.govdrugs.com |
| (S)-Propafenone | Sodium Channel Blockade | Equipotent to (R)-propafenone | nih.govdrugs.com |
| (R)-Propafenone | Sodium Channel Blockade | Equipotent to (S)-propafenone | nih.govdrugs.com |
| Racemic 5-Hydroxy Propafenone | Beta-Blockade | ~10 times less potent than racemic propafenone | nih.gov |
| Racemic 5-Hydroxy Propafenone | Sodium Channel Blockade | Similar to racemic propafenone | nih.gov |
Synthetic and Derivatization Methodologies for S 5 Hydroxy Propafenone
Chemical Synthesis Approaches for Hydroxylated Propafenone (B51707) Analogs
The chemical synthesis of hydroxylated propafenone analogs, including the 5-hydroxy derivative, typically builds upon the core structure of propafenone. One established route involves the synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone as a key intermediate. rasayanjournal.co.in This can be followed by the introduction of the oxypropanolamine side chain. For the synthesis of 5-hydroxy analogs, a common strategy involves starting with a precursor that already contains a protected hydroxyl group at the 5-position of the phenyl ring.
A general synthesis for propafenone analogs involves condensing 1-[2-[2,3-epoxypropoxy]phenyl]-3-phenyl-1-propanone with an appropriate amine. researchgate.net To introduce the 5-hydroxy group, a starting material with a protected hydroxyl group, such as a benzyloxy group, at the desired position can be used. After the main scaffold is assembled, a deprotection step, such as catalytic hydrogenation to cleave the benzyl (B1604629) group, reveals the 5-hydroxy functionality.
The synthesis of all four stereoisomers of a propafenone-type modulator, GP-88, has been achieved through a combined approach using chiral pool building blocks and an acetalic protective group. nih.gov This method allows for diastereoseparation and the assignment of absolute configuration via NMR spectroscopy. nih.gov Such stereoselective strategies are essential for isolating the specific (S)-enantiomer of 5-Hydroxy Propafenone.
Chemoenzymatic Synthesis Strategies for Chiral Intermediates of Propafenone
Chemoenzymatic synthesis has emerged as a powerful tool for producing enantiomerically pure pharmaceuticals and their intermediates. nih.gov This approach combines chemical synthesis with enzymatic reactions to achieve high stereoselectivity, often under mild conditions. ebrary.net For the synthesis of (S)-Propafenone and its analogs, chemoenzymatic strategies primarily focus on the resolution of chiral intermediates.
A key development has been the straightforward chemoenzymatic synthesis of both enantiomers of propafenone hydrochloride. researchgate.net This process highlights the use of lipases for the kinetic resolution of a racemic intermediate, which is a critical step in obtaining the desired (S)-enantiomer. researchgate.net
Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. mdpi.com This method relies on the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other. nih.govebrary.net
In the context of synthesizing (S)-5-Hydroxy Propafenone, the key is the resolution of a chiral precursor. A pivotal strategy involves the enzymatic kinetic resolution of racemic 1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (B1210297) using a lipase (B570770). researchgate.net This process selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer, which can then be used to synthesize the desired (S)-propafenone.
A study demonstrated the use of Novozym® 435, an immobilized lipase from Candida antarctica, for the hydrolytic resolution of the racemic acetate. researchgate.net The reaction conditions were optimized to achieve high enantiomeric excess (ee) for both the resulting alcohol and the remaining acetate. researchgate.net This enantiomerically enriched halohydrin, specifically the (S)-enantiomer, serves as a crucial building block. researchgate.net The final step to obtain (S)-propafenone hydrochloride involves the reaction of the enantiomerically enriched (S)-chlorohydrin with n-propylamine, followed by treatment with hydrochloric acid. researchgate.net While this specific study focused on propafenone, a similar strategy could be applied to a 5-hydroxy-substituted precursor.
| Enzyme | Reaction Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Novozym® 435 | Novozym® 435:substrate ratio of 2:1 (m:m), 0.1 M phosphate (B84403) buffer:THF (8:2, v/v), 35 °C, 250 rpm, 48 h | (S)-1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one | 47% | 95% | researchgate.net |
| Novozym® 435 | (Same as above) | (R)-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate | 46% | 96% | researchgate.net |
Development of Stable Isotope-Labeled (S)-5-Hydroxy Propafenone for Research
Stable isotope-labeled compounds are indispensable tools in metabolic studies, pharmacokinetic research, and as internal standards in quantitative bioanalysis. The development of stable isotope-labeled (S)-5-Hydroxy Propafenone, such as deuterium-labeled versions, is crucial for these applications.
The synthesis of deuterium-labeled compounds can be achieved through various methods. One common approach is to use a deuterated reagent during the synthesis. For instance, the synthesis of d₅-JPH203 utilized d₅-benzoyl chloride to introduce the deuterium (B1214612) atoms. ebrary.net A similar strategy could be employed in the synthesis of (S)-5-Hydroxy Propafenone by using a deuterated starting material or reagent at a suitable step in the synthetic pathway.
Another method involves H-D exchange reactions on the final molecule or a late-stage intermediate. mdpi.com This can be facilitated by catalysts such as palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O. mdpi.com For example, a method for the synthesis of deuterium-labeled metabolites of warfarin (B611796) involved the reaction of a precursor with a deuterated reagent. iaea.org These general strategies can be adapted for the specific synthesis of deuterium-labeled (S)-5-Hydroxy Propafenone. Commercially available standards, such as 5-Hydroxy Propafenone-d5 HCl, are available for research purposes. researchgate.net
Derivatization for Analytical Enhancement and Stereochemical Analysis
The analytical determination and stereochemical analysis of (S)-5-Hydroxy Propafenone often require derivatization to enhance detection or to separate the enantiomers using standard chromatographic techniques. Derivatization involves reacting the analyte with a reagent to form a new compound with improved properties for analysis.
For the stereochemical analysis of propafenone and its metabolites, including 5-hydroxypropafenone (B19502), derivatization with a chiral reagent is a common strategy. This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a non-chiral stationary phase. A reversed-phase HPLC method has been developed for the stereoselective determination of propafenone enantiomers in human plasma, which involves pre-column derivatization with the homochiral reagent S(+)-1-(1-naphthyl) ethyl isocyanate. researchgate.net This reaction forms diastereomeric urea (B33335) derivatives that can be readily separated and quantified. researchgate.net
This derivatization approach allows for the determination of the enantiomeric ratio and the concentration of each enantiomer. The same principle can be applied to (S)-5-Hydroxy Propafenone for its stereochemical analysis.
Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC. dntb.gov.ua However, derivatization can still be beneficial for improving the chromatographic properties and detection sensitivity of the analytes.
Advanced Analytical Techniques for Quantification and Stereochemical Characterization of S 5 Hydroxy Propafenone
Chromatographic Separations for Enantiomeric Purity Assessment
Chromatographic techniques are fundamental for separating the enantiomers of 5-Hydroxy Propafenone (B51707) and assessing the enantiomeric purity of the (S)-isomer. High-Performance Liquid Chromatography (HPLC) is the predominant method utilized for this purpose.
The direct separation of enantiomers is most commonly achieved using HPLC columns packed with a chiral stationary phase (CSP). phenomenex.com These phases create a chiral environment where the enantiomers of 5-Hydroxy Propafenone exhibit different affinities, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for this application. phenomenex.comnih.gov
An enantioselective liquid chromatography method was developed for the simultaneous determination of the enantiomers of propafenone and 5-hydroxypropafenone (B19502) in plasma. nih.gov This method utilized a Chiralpak AD column, which is an amylose-derived CSP. nih.gov Similarly, a Chiral-AGP column has been employed for the stereospecific determination of propafenone and 5-hydroxypropafenone enantiomers. nih.gov The separation is achieved by optimizing the mobile phase composition, which typically consists of a non-polar solvent like hexane, a polar modifier such as ethanol or propanol, and a basic additive like diethylamine (DEA) to improve peak shape and resolution. nih.govnih.govnih.gov
Table 1: HPLC Methods with Chiral Stationary Phases for Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Analyte(s) | Reference |
|---|---|---|---|---|---|
| Chiralpak AD | Hexane-ethanol (88:12, v/v) + 0.1% diethylamine | - | UV (315 nm) | Propafenone and 5-Hydroxypropafenone enantiomers | nih.gov |
| Chiral-AGP | 10 mM ammonium acetate (B1210297) buffer (pH 4.1)-2-propanol (100:0.9, v/v) | 0.6 mL/min | Mass Spectrometry (MS) | 5-Hydroxypropafenone enantiomers | nih.gov |
| Lux i-Amylose-3 | Methanol with 0.1 % Diethylamine | 1.0 mL/min | UV-Vis (254 nm) | Propafenone enantiomers | windows.net |
An alternative, indirect approach to separating enantiomers on a standard achiral HPLC column involves pre-column derivatization with a chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the enantiomeric pair into diastereomers. Since diastereomers have different physicochemical properties, they can be separated on conventional stationary phases, such as a C18 column. chiralpedia.comnih.gov
For instance, propafenone enantiomers have been successfully separated after derivatization with S(+)-1-(1-naphthyl) ethyl isocyanate. nih.gov This process involves reacting the drug enantiomers with the CDA to form diastereomeric urea (B33335) derivatives, which are then resolved using reversed-phase HPLC with UV detection. nih.gov While this specific application was for the parent drug, the same principle can be applied to (S)-5-Hydroxy Propafenone, provided the reaction conditions are optimized. This method can be advantageous for enhancing detection sensitivity, especially when a fluorescent CDA is used. chiralpedia.com
Mass Spectrometry-Based Methods for Sensitive Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides exceptional sensitivity and selectivity for the quantification of (S)-5-Hydroxy Propafenone in complex biological matrices.
LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological fluids. nih.govoup.com Numerous methods have been developed for the simultaneous determination of propafenone and 5-hydroxypropafenone in human plasma. nih.govnih.gov These methods typically employ a reversed-phase HPLC column (e.g., C8 or C18) for chromatographic separation prior to detection by a triple quadrupole mass spectrometer. nih.gov
The high sensitivity of LC-MS/MS allows for the determination of low concentrations of analytes, with lower limits of quantification (LLOQ) reported to be as low as 0.25 ng/mL for 5-hydroxypropafenone. researchgate.net The methods are validated for linearity over a specific concentration range, ensuring accurate quantification for pharmacokinetic studies. nih.govresearchgate.net
Table 2: LC-MS/MS Method Parameters for 5-Hydroxy Propafenone Quantification
| Chromatographic Column | Mobile Phase | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Gemini C18 (75 x 4.6 mm, 3.0 µm) | 10mM ammonium formate (pH 3.0) and methanol (20:80% V/V) | 0.25-250.00 | 0.25 | |
| Hedera ODS-2 C18 | Methanol and 5 mM ammonium acetate with 0.2% formic acid (68:32, v/v) | 0.511-409 | 0.5 | nih.govoup.com |
| ACE-5 C8 (50 x 4.6 mm) | Gradient of ammonium acetate with 0.01% TFA and acetonitrile | 1-500 | 1.0 | nih.govresearchgate.net |
| BEH C18 | Gradient of 0.1% formic acid in water and acetonitrile with 0.1% formic acid | 5.11–1001.64 | 5.11 | researchgate.netresearchgate.net |
For sensitive detection in LC-MS/MS, the mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode. oup.com Quantification is achieved using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion for the analyte and one or more of its characteristic product ions. oup.com This highly selective technique minimizes interference from other components in the sample matrix. oup.com
The precursor ion for 5-Hydroxy Propafenone corresponds to its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 358. nih.govoup.comnih.gov This precursor ion is then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored. The choice of product ions and the optimization of parameters like fragmentor voltage and collision energy are critical for achieving maximum sensitivity. oup.com
Table 3: Optimized Mass Spectrometry Parameters for 5-Hydroxy Propafenone
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) | Reference |
|---|---|---|---|---|---|
| ESI+ | 358.2 | 116.2 | 135 | 22 | oup.com |
| ESI+ | 358 | 340 | - | - | nih.gov |
| ESI+ | 358.30 | 116.20 | - | - | nih.govresearchgate.net |
| ESI+ | 358.30 | 98.10 | - | - | researchgate.net |
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is a critical step to remove interferences, such as proteins and phospholipids, from biological samples like plasma and to concentrate the analyte of interest before analysis. nih.govnih.gov Several techniques are employed for the extraction of (S)-5-Hydroxy Propafenone.
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically methanol or acetonitrile, is added to the plasma sample to denature and precipitate proteins. nih.govoup.com After centrifugation, the supernatant containing the analyte is collected for analysis. nih.govoup.com
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. nih.gov For propafenone and its metabolites, solvents like dichloromethane or mixtures containing n-hexane and other modifiers have been used. nih.govnih.gov This technique generally provides cleaner extracts than PPT. The absolute recovery for (S)-5-Hydroxy Propafenone using dichloromethane extraction was reported to be 56.5%. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. nih.gov Interferences are washed away, and the analyte is then eluted with a small volume of solvent. This method offers high recovery and clean extracts. nih.gov
Hybrid Solid-Phase Extraction (HybridSPE): This is a more advanced technique that combines the mechanisms of SPE with phospholipid removal technology. researchgate.net It is particularly effective for LC-MS/MS analysis as it significantly reduces matrix effects caused by phospholipids, thereby improving method robustness and column performance. researchgate.net
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a highly efficient and selective sample preparation technique used to isolate analytes from a complex matrix. The method is based on the principle of chromatography, where compounds are separated based on their affinity for a solid sorbent and a liquid mobile phase. For the analysis of propafenone and its metabolites, SPE offers several advantages, including high recovery rates, reduced consumption of organic solvents, and the potential for automation.
In a typical SPE procedure for (S)-5-Hydroxy Propafenone, a plasma sample is first pre-treated, often involving dilution or protein precipitation, and then loaded onto an SPE cartridge. researchgate.net The cartridge contains a solid sorbent (e.g., C8 or C18 silica-based reversed-phase packing) that retains the analyte of interest. researchgate.netnih.gov Interfering substances are washed away with a specific solvent, and finally, the purified analyte is eluted from the cartridge using a different solvent. A novel approach known as hybrid SPE phospholipid technology has been utilized to specifically improve the removal of phospholipids from plasma samples, which can interfere with quantification and diminish method robustness. researchgate.net This technique is particularly valuable in sensitive LC-MS/MS assays. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional yet effective method for sample cleanup based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the extraction of (S)-5-Hydroxy Propafenone from plasma, the sample is typically alkalinized before being mixed with a suitable organic solvent. nih.gov
Several solvent systems have been successfully employed. One established method uses dichloromethane, which has demonstrated high efficiency in removing endogenous interferents. nih.govresearchgate.net This procedure yielded absolute recoveries of 56.5% for (S)-5-Hydroxypropafenone. nih.govresearchgate.net Another approach involves extraction into a toluene/diethylether (9:1) phase. nih.gov Enantioselective liquid-liquid extraction has also been explored for the chiral separation of propafenone enantiomers, utilizing a chiral selector like di-n-butyl L-tartrate in the organic phase to form diastereomeric complexes with the enantiomers, allowing for their differential partitioning between the aqueous and organic layers. magtechjournal.com
Method Validation Parameters for Enantioselective Assays
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for the intended application. For enantioselective assays of (S)-5-Hydroxy Propafenone, specific parameters must be meticulously evaluated according to established guidelines.
Assessment of Linearity, Accuracy, and Precision
The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijcrt.org Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ijcrt.org Precision is typically expressed as the coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.net
For the enantioselective quantification of 5-Hydroxy Propafenone, various studies have established and validated these parameters. The calibration curves have consistently shown high correlation coefficients (r > 0.999) across specified concentration ranges. researchgate.net
| Parameter | Research Finding | Citation |
| Linearity Range | 25-1250 ng/mL | nih.govresearchgate.net |
| 20-500 ng/mL for each enantiomer | nih.gov | |
| 1-500 ng/mL | researchgate.netnih.gov | |
| 0.496-504.079 ng/mL | nveo.org | |
| 2-500 ng/mL | researchgate.net | |
| Accuracy | Within 11% over the calibration range | nih.gov |
| 98.79% at the lowest limit of quantification | nveo.org | |
| Bias < 10% for intra-and-inter batch assays | researchgate.netnih.gov | |
| Precision (CV%) | Low coefficients of variation for within-day and between-day assays | nih.gov |
| Within 11% over the calibration range | nih.gov | |
| Intra-day: 0.6%–2.0%; Inter-day: 1.1%–6.5% | researchgate.net | |
| Intra-and-inter batch precision < 5% | researchgate.netnih.gov |
Determination of Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. sepscience.com These values are critical for assessing the sensitivity of an analytical method, particularly when measuring low concentrations of metabolites in biological fluids. The LOQ is often established as the lowest concentration on the calibration curve that meets specific criteria for accuracy and precision (e.g., within 20% of the nominal value and a CV of <20%).
The LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas:
LOD = 3.3 x (σ/S)
LOQ = 10 x (σ/S) sepscience.com
Various analytical methods have reported a range of detection and quantification limits for 5-Hydroxy Propafenone, reflecting the high sensitivity achievable with modern instrumentation like LC-MS/MS.
| Parameter | Reported Value | Citation |
| Limit of Detection (LOD) | ~50 pmol/assay | nih.gov |
| ~0.2 ng/mL | nih.gov | |
| Limit of Quantification (LOQ) | 25 ng/mL | nih.govresearchgate.netnih.gov |
| 20 ng/mL for each enantiomer | nih.gov | |
| ~66 pmol/assay | nih.gov | |
| 1.0 ng/mL | researchgate.netnih.gov | |
| 0.490 ng/mL | nveo.org | |
| 0.5 ng/mL | oup.com |
Future Research Perspectives
Computational and In Silico Modeling of Metabolic and Molecular Interactions
Future research leveraging computational and in silico modeling holds significant promise for unraveling the complex metabolic and molecular interactions of (S)-5-Hydroxy Propafenone (B51707). These advanced computational approaches can provide critical insights where traditional experimental methods face limitations. nih.gov
A primary area of focus will be the continued exploration of the stereoselective metabolism of propafenone by cytochrome P450 (CYP) enzymes. Propafenone is primarily metabolized by CYP2D6 to 5-hydroxypropafenone (B19502) and by CYP3A4 and CYP1A2 to norpropafenone. nih.gov In silico docking and molecular dynamics simulations can model the binding of (S)-propafenone to the active sites of these enzymes, helping to elucidate the structural basis for the observed stereoselectivity in its hydroxylation. Understanding these interactions at a molecular level is crucial, as genetic variations in CYP2D6 can significantly alter plasma concentrations of propafenone and its metabolites, impacting both efficacy and safety. nih.gov
Furthermore, computational models can be employed to predict the interaction of (S)-5-Hydroxy Propafenone with its pharmacological targets, such as cardiac ion channels. nih.gov By building and refining homology models of these channels, researchers can perform virtual screening and docking studies to identify key binding residues and predict the functional consequences of these interactions. This can help to explain the compound's electrophysiological effects and potential for arrhythmogenic or antiarrhythmic activity. nih.gov
Protein-protein interaction network analysis represents another valuable in silico tool. nih.gov This approach can help to identify the broader biological pathways and networks that are modulated by (S)-5-Hydroxy Propafenone, offering a systems-level understanding of its pharmacological effects. The development of sophisticated computational tools and algorithms will continue to enhance the predictive power of these in silico analyses, guiding future experimental studies and the rational design of new therapeutic agents. nih.gov
Investigation of Novel Stereoselective Synthetic Pathways for (S)-5-Hydroxy Propafenone
The development of efficient and scalable methods for the stereoselective synthesis of (S)-5-Hydroxy Propafenone is a critical area for future research. The availability of enantiomerically pure metabolites is essential for detailed pharmacological and toxicological evaluation.
Current research has highlighted the potential for chemo-, regio-, and stereoselective reactions to create specific carbon-carbon bonds, which is a fundamental challenge in organic synthesis. researchgate.net Future investigations could adapt these principles to the synthesis of (S)-5-Hydroxy Propafenone. One promising avenue is the use of chiral catalysts in asymmetric synthesis to control the stereochemistry of the hydroxylation or other key steps in the synthetic route. For instance, methodologies developed for the enantioselective reductive aldol (B89426) reaction of unprotected α,β‐unsaturated carboxylic acids using a copper/bisphosphine catalyst could potentially be adapted. researchgate.net
Another approach involves the use of biocatalysis, employing enzymes to carry out specific stereoselective transformations. This can offer an environmentally friendly and highly efficient alternative to traditional chemical synthesis. Additionally, the exploration of novel reducing agents, such as polymethylhydrosiloxane (B1170920) (PMHS) in iron-catalyzed conjugate reductions, could provide milder and more sustainable synthetic routes. researchgate.net
The synthesis of related analogs, such as 5-hydroxy and 5-benzyloxy derivatives of propafenone, has been reported, with the key step being the selective reduction of a double bond without cleaving a benzyl (B1604629) protecting group. nih.gov Future work could build upon these strategies to achieve the desired (S) configuration at the hydroxylated carbon. The development of such synthetic pathways will not only facilitate further research into the specific biological activities of (S)-5-Hydroxy Propafenone but also contribute to the broader field of asymmetric synthesis.
Exploration of Structure-Function Relationships at the Molecular Level
A detailed understanding of the structure-function relationships of (S)-5-Hydroxy Propafenone is fundamental to elucidating its precise pharmacological role. Future research in this area will focus on correlating the three-dimensional structure of the molecule with its activity at various biological targets.
Future investigations should aim to dissect the specific interactions of the (S)-enantiomer of 5-hydroxypropafenone with these and other potential targets. This can be achieved through a combination of experimental techniques, including radioligand binding assays and electrophysiological studies on isolated cells or tissues. For example, β-adrenoceptor-binding inhibition experiments have demonstrated a significant difference between the (R)- and (S)-enantiomers of propafenone. nih.gov Similar studies focused on (S)-5-Hydroxy Propafenone would provide valuable data on its relative affinity and potency at β-adrenoceptors.
Advancements in High-Throughput Enantioselective Analytical Platforms
The development of advanced, high-throughput analytical platforms for the enantioselective analysis of chiral compounds like propafenone and its metabolites is crucial for advancing research in this field. nih.gov Chiral separation is essential because stereoisomers can exhibit different biological and therapeutic activities. unife.it
High-performance liquid chromatography (HPLC) is a primary technique for chiral separations. nih.gov Future advancements will likely focus on the development of novel chiral stationary phases (CSPs) that offer improved resolution and faster analysis times. nih.govwindows.net For instance, polysaccharide-based CSPs have shown promise for the separation of a wide range of chiral molecules. unife.it The use of smaller particles, such as sub-2 µm fully porous particles or superficially porous particles, can further enhance the efficiency and speed of these separations, making them suitable for high-throughput applications. unife.it
Capillary electrophoresis (CE) is another powerful technique for chiral analysis, offering high separation efficiency and requiring minimal sample volumes. nih.gov A validated CE method for the simultaneous determination of the enantiomers of propafenone and its major metabolites in biological samples has already been described. nih.gov Future research could focus on integrating these separation techniques with microfluidic systems to create "lab-on-a-chip" devices for even faster and more automated analysis. nih.gov
The coupling of these separation techniques with mass spectrometry (MS) provides a highly sensitive and selective platform for the analysis of chiral metabolites in complex biological matrices. unife.it Recent developments in LC-MS/MS methods have enabled the rapid and sensitive quantification of chiral drugs and their metabolites. unife.it The application of these advanced analytical platforms will be instrumental in chiral metabolomic studies, which aim to measure the enantiomeric composition of metabolites in biological systems to discover new disease biomarkers and to better understand the pathophysiology of various diseases. nih.gov
Interactive Data Tables
Metabolic Enzymes and Transporters for Propafenone
| Molecule | Relationship | Organism | UniProt ID |
| Cytochrome P450 1A2 | Metabolizing Enzyme | Human | P05177 |
| Cytochrome P450 2D6 | Metabolizing Enzyme | Human | P10635 |
| Cytochrome P450 3A4 | Metabolizing Enzyme | Human | P08684 |
| ATP-binding cassette sub-family B member 1 | Transporter | Human | P08183 |
Pharmacological Targets of Propafenone and its Metabolites
| Molecule | Action | Organism | UniProt ID |
| Sodium channel protein type 5 subunit alpha | Blocker | Human | Q14524 |
| Beta-1 adrenergic receptor | Antagonist | Human | P08588 |
| Beta-2 adrenergic receptor | Antagonist | Human | P07550 |
| Potassium voltage-gated channel subfamily H member 2 | Blocker | Human | Q9H252 |
| Potassium voltage-gated channel subfamily A member 5 | Blocker | Human | P22460 |
Q & A
Q. What quality control measures ensure reproducibility in deuterium-labeled tracer studies (e.g., 5-Hydroxy Propafenone D5 Hydrochloride)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
